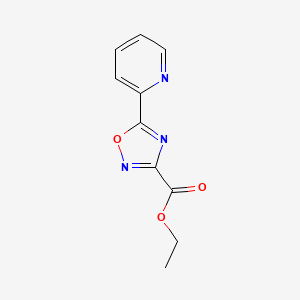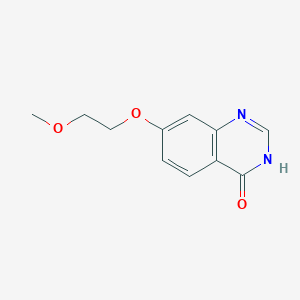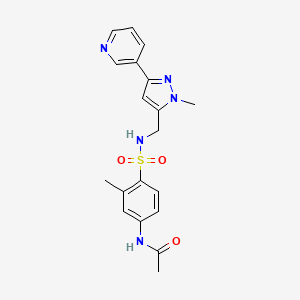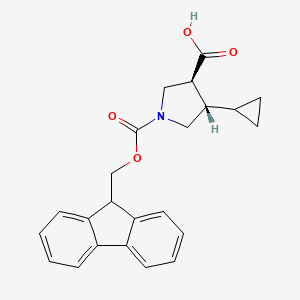![molecular formula C23H17N5O3 B2860711 2-(benzo[d]isoxazol-3-yl)-N-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide CAS No. 1797751-05-3](/img/structure/B2860711.png)
2-(benzo[d]isoxazol-3-yl)-N-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(benzo[d]isoxazol-3-yl)-N-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide is a useful research compound. Its molecular formula is C23H17N5O3 and its molecular weight is 411.421. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Studies
A study by Li Ying-jun (2012) focused on the synthesis of a novel compound closely related to your specified chemical, involving a 1,3,4-Oxadiazole derivative. This compound was analyzed using NMR techniques to determine its structural properties, demonstrating the potential of such compounds in exploring new chemical entities (Li Ying-jun, 2012).
Corrosion Inhibition
A. Yıldırım and M. Cetin (2008) synthesized derivatives similar to your specified chemical as corrosion inhibitors. Their research included amidation reactions and 1,3-dipolar cycloaddition reactions, showcasing these compounds' utility in industrial applications, particularly in protecting metals against corrosion (Yıldırım & Cetin, 2008).
Antimicrobial Properties
Research by Asmaa M. Fahim and Eman H. I. Ismael (2019) investigated the antimicrobial properties of compounds including 2-bromo-N-(phenylsulfonyl)acetamide derivatives, showing effectiveness against various microbial strains. This study indicates the potential use of such compounds in developing new antimicrobial agents (Fahim & Ismael, 2019).
Pharmacological Development
K. Shibuya et al. (2018) discovered a compound structurally similar to the one , which was identified as a potent inhibitor for human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT). This compound, named K-604, showed promise for treating diseases involving ACAT-1 overexpression, illustrating the potential pharmaceutical applications of such chemicals (Shibuya et al., 2018).
Antibacterial Agents
K. Ramalingam, D. Ramesh, and B. Sreenivasulu (2019) synthesized derivatives of 2-[(5-aryl-1,3,4-oxadiazol-2-yl)thio]-N-(2-phenyl-1,8-naphthyridin-3-yl)acetamides, including compounds similar to your query. These compounds showed significant antibacterial activity, suggesting their use as potential antibacterial agents (Ramalingam, Ramesh, & Sreenivasulu, 2019).
properties
IUPAC Name |
2-(1,2-benzoxazol-3-yl)-N-[2-[(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)methyl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N5O3/c29-21(13-19-17-8-2-4-10-20(17)30-27-19)25-18-9-3-1-6-15(18)12-22-26-23(28-31-22)16-7-5-11-24-14-16/h1-11,14H,12-13H2,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCPXJXPDFULXII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC2=NC(=NO2)C3=CN=CC=C3)NC(=O)CC4=NOC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(4-methylpiperazin-1-yl)benzo[d]thiazol-6-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B2860628.png)
![(Z)-4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2860629.png)







![8-ethoxy-1-(4-methoxyphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2860644.png)
![N-[3-(azepan-1-ylsulfonyl)-4-methylphenyl]-3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)propanamide](/img/structure/B2860646.png)


![3-Ethyl-7-[4-(4-methoxyphenyl)piperazin-1-yl]triazolo[4,5-d]pyrimidine](/img/structure/B2860651.png)